molecular formula C9H9ClO2 B049340 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole CAS No. 117661-72-0

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

Cat. No.: B049340
CAS No.: 117661-72-0
M. Wt: 184.62 g/mol
InChI Key: POLAVUVVBKLQNP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole is a benzodioxole derivative characterized by a chloromethyl (-CH₂Cl) and a methyl (-CH₃) group substituted at positions 5 and 6 of the benzene ring fused to a 1,3-dioxole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole typically involves the chloromethylation of 6-methylbenzo[d][1,3]dioxole. One common method includes the reaction of 6-methylbenzo[d][1,3]dioxole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Derivatives such as 5-(aminomethyl)-6-methylbenzo[d][1,3]dioxole.

    Oxidation: Products like 5-(carboxymethyl)-6-methylbenzo[d][1,3]dioxole.

    Reduction: 5-(methyl)-6-methylbenzo[d][1,3]dioxole.

Scientific Research Applications

Chemical Synthesis

Organic Chemistry Applications

  • Synthesis of Benzylisoquinoline Alkaloids : This compound is utilized in the total synthesis of benzylisoquinoline alkaloids such as aporphines and coptisines. The synthesis involves palladium-catalyzed arylation and asymmetric hydrogenation techniques, achieving high enantioselectivity (ee values > 99%) for various alkaloids.
  • Reactivity : The chloromethyl group allows for nucleophilic substitution reactions with amines, thiols, and alkoxides. Additionally, it can undergo oxidation to form aldehydes or carboxylic acids and reduction reactions to replace the chlorine atom with hydrogen.

Medicinal Chemistry

Drug Development

  • Anticancer Research : The compound has been explored for its potential as a pharmacophore in drug design aimed at developing new anticancer agents. It serves as a scaffold for synthesizing derivatives that exhibit biological activity against cancer cells.
  • Biochemical Pathways : Research indicates that compounds derived from 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole can interact with various biochemical pathways, making them candidates for further investigation in therapeutic applications.

Materials Science

Functional Materials

  • Metal-Organic Frameworks (MOFs) : The compound is employed in the synthesis of dioxole-functionalized MOFs. By combining it with metal ions under solvothermal conditions, researchers have developed new MOF materials with potential applications in gas storage and catalysis.

Case Study 1: Total Synthesis of Aporphine Alkaloids

Researchers successfully synthesized (S)-(+)-ovigerine and related compounds using this compound as a key intermediate. The methodology involved several steps including Noyori asymmetric hydrogenation followed by diastereoselective resolution, leading to compounds with high enantioselectivity.

Case Study 2: Organoselenium Compounds

In another study, the compound was used to create novel organoselenium derivatives through the cleavage of Se–Se bonds. This process resulted in various synthetically important unsymmetrical monoselenides that could be further explored for their biological activities.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₉ClO₂
  • Molecular Weight : 184.62 g/mol
  • Synthesis : A microwave-assisted method using 5-chloromethyl-6-methylbenzo[d][1,3]dioxole and thiazolidine-2,4-dione yielded 83% of the product, as confirmed by ¹H NMR (δ 2.38 ppm for -CH₃, 3.92 ppm for -CH₂) .

Benzodioxole derivatives exhibit structural diversity, influencing their reactivity, physicochemical properties, and biological activities. Below is a comparative analysis of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole with structurally analogous compounds.

Structural Analogues and Their Properties

Compound Name Substituents Key Data Biological Activity/Applications Reference
This compound -ClCH₂ (C5), -CH₃ (C6) ¹H NMR: δ 2.38 (s, -CH₃), 3.92 (s, -CH₂); Yield: 83% Intermediate for thiazolidine derivatives
5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole -ClCH₂ (C5), -C₃H₇ (C6) CAS: 1938-32-5; Safety: Requires physician consultation for exposure Industrial synthesis
5-(2,3-Dimethoxyphenethyl)-6-methylbenzo[d][1,3]dioxole -CH₂CH₂(2,3-OMePh) (C5), -CH₃ (C6) Isolated from Bulbophyllum kwangtungense; 2D-NMR confirmed structure Anti-tumor activity (IC₅₀: Not reported)
5-(1-(Heptylthio)propyl)benzo[d][1,3]dioxole -S-C₇H₁₅ (C5) Synthesized via Pd-catalyzed isomerization; 71% yield; Yellow oil Not reported
5-Chloro-6-(2-nitroethenyl)-1,3-benzodioxole -Cl (C5), -CH=CHNO₂ (C6) SMILES: [O-]N+/C=C/c1cc2c(OCO2)cc1Cl; Molecular Formula: C₉H₆ClNO₄ Reactivity in electrophilic substitutions
5-(Tetrahydropyran-2-yloxymethyl)-6-nitrobenzo[d][1,3]dioxole -O(CH₂)₅O (C5), -NO₂ (C6) ¹H NMR: δ 8.55 (s, 1H), 4.82 (abq, -CH₂); EI-MS: m/z 441.18 Intermediate in aristolochic acid synthesis
5-((Benzo[d][1,3]dioxol-5-yl)methyl)diselane -Se-Se- linked benzodioxole units X-ray crystallography confirmed structure; CCDC No. 1037866 Catalytic and antioxidant applications

Key Comparative Insights

Substituent Effects on Reactivity: The chloromethyl group in this compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in thiazolidine synthesis) .

Selenium-containing analogues (e.g., diselane derivatives) show promise in catalysis and redox chemistry due to selenium’s unique electronic properties .

Synthetic Utility :

  • Propyl-substituted chloromethyl derivatives (e.g., 5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole) are prioritized in industrial settings for their lipophilicity, aiding in solubility modulation .
  • Nitro-substituted compounds serve as intermediates in complex alkaloid syntheses, such as aristolochic acids .

Biological Activity

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_9ClO_2. The presence of the chloromethyl group and the dioxole moiety contributes to its reactivity and biological properties. The compound is characterized by a fused aromatic system that may enhance its interaction with biological targets.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to benzo[d][1,3]dioxole derivatives. For example, a recent study indicated that derivatives of benzo[d][1,3]dioxole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Potential

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing an IC50 value in the micromolar range .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism involving the modulation of NF-kB signaling pathways .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Interaction : It has been suggested that this compound can interact with various receptors, potentially influencing signaling cascades that lead to altered cellular responses.
  • Oxidative Stress Induction : Some studies have indicated that the compound can induce oxidative stress in cancer cells, leading to cell death through mechanisms such as DNA damage.

Study 1: Antimicrobial Evaluation

In a controlled study, this compound was tested against multiple bacterial strains. The results showed:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data indicates promising antimicrobial activity worth further exploration for potential therapeutic applications .

Study 2: Cytotoxicity in Cancer Cells

A cytotoxicity study on MCF-7 breast cancer cells revealed:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole with high purity?

  • Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzyl alcohol precursor (e.g., 6-methylbenzo[d][1,3]dioxole-5-methanol) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires gas chromatography (GC) or HPLC (>97% purity threshold), with structural confirmation via 1^1H/13^{13}C NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR identifies the chloromethyl (-CH₂Cl) proton resonance at δ ~4.5–5.0 ppm and aromatic protons within the dioxole ring (δ ~6.0–6.5 ppm). 13^{13}C NMR confirms the chloromethyl carbon (~40–45 ppm) and methyl group (~20–25 ppm) .
  • IR Spectroscopy : Stretching vibrations for C-Cl (~600–800 cm1^{-1}) and C-O-C (dioxole ring, ~1200–1300 cm1^{-1}) are diagnostic .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 170.59 (M+^+) with fragment peaks corresponding to loss of Cl (M+^+-35) .

Q. How can researchers verify the absence of impurities such as residual solvents or byproducts?

  • Methodological Answer : Residual solvents (e.g., dichloromethane, THF) are quantified via gas chromatography with flame ionization detection (GC-FID) or headspace analysis. Byproducts like unreacted alcohol precursors are identified using thin-layer chromatography (TLC) or LC-MS. For trace metal analysis (e.g., from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved during structural elucidation?

  • Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. To resolve ambiguities:

  • Perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to assign coupling patterns and long-range 13^{13}C-1^1H correlations .
  • Compare experimental data with computational NMR predictions (DFT calculations) .
  • Use X-ray crystallography for absolute configuration confirmation, as demonstrated for structurally related benzo[d][1,3]dioxole derivatives .

Q. What safety protocols are essential for handling this compound in radical reaction studies?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .
  • Radical Initiator Compatibility : Test stability with initiators like AIBN or UV light in controlled environments to prevent runaway reactions .

Q. What experimental design considerations are critical for evaluating the anti-tumor activity of benzo[d][1,3]dioxole derivatives?

  • Methodological Answer :

  • Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., non-cancerous HEK293) .
  • Dose-Response Assays : Perform MTT/WST-1 assays at concentrations ranging from 1–100 μM, with triplicate wells to ensure reproducibility. Calculate IC50_{50} values using nonlinear regression .
  • Mechanistic Studies : Combine with apoptosis assays (Annexin V/PI staining) and ROS detection probes to elucidate mode of action .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states and activation energies for SN2 reactions .
  • Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent (e.g., DMSO, acetonitrile) impact on reaction kinetics .
  • Experimental Validation : Compare predicted leaving-group tendencies (e.g., Cl⁻ vs. Br⁻) with experimental kinetic data from 1^1H NMR monitoring .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air to determine decomposition onset temperature. Discrepancies may arise from impurities or moisture content .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point ~20.5°C) and compare with literature .
  • Reproducibility Checks : Repeat experiments using standardized heating rates (e.g., 10°C/min) and sample preparation protocols .

Properties

IUPAC Name

5-(chloromethyl)-6-methyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLAVUVVBKLQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1CCl)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441697
Record name 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117661-72-0
Record name 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At about 0° C., 5-methylbenzo[d][1,3]dioxole (500 mg, 3.68 mmol) and formaldehyde (37% in water, 0.7 mL) were sequentially added to a mixture of dichloromethane (6.8 mL), tetrabutylammonium bromide (80 mg) and concentrated hydrochloric acid (6.5 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 4 hours. The mixture was diluted with ether (100 mL). After standard extractive workup, the resulting solid residue was heated with hexanes (100 mL) and the insolubles were removed by filtration. The filtrate was concentrated to give desired product (420 mg, 62%). 1H NMR (300 MHz, CDCl3) δ 6.89 (s, 1H), 6.69 (s, 1H), 5.94 (s, 3H), 4.56 (s, 2H), 2.35 (s, 3H); GC-MS: m/z=184 (MH)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
62%

Synthesis routes and methods II

Procedure details

To a mixture of methylene chloride (130 L), concentrated HCl (130 L), and tetrabutylammonium bromide (1.61 Kg) was added 5-methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14 L, 37 wt % in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180 L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50 L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step Two
Name
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
1.61 kg
Type
catalyst
Reaction Step Three
Quantity
130 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 1:1 mixture of ethyl ether (100 mL) and conc. HCl (100 mL) at 0° C. was added (3,4-methylenedioxy)toluene (10 mL). Formaldehyde (20 mL, 37% in water) was then added dropwise. The reaction was stirred at 0° C. for 2 hours and at room temperature for an additional 10 hours. The reaction mixture was then diluted with ethyl ether (100 mL) and the two layers were separated. The organic layer was dried (MgSO4), the solid was filtered and the filtrate was concentrated. The residue was then heated with hexane (200 mL) and the insolubles were filtered off the hot solution. The filtrate was concentrated to give a mixture of (3,4-methylenedioxy)-6-methylbenzyl chloride (9.4 g, 63% yield) and bis[(3,4-methylenedioxy)-6-methyl]phenylmethane (3.6 g) as a white solid. This mixture was carried on to the next step without further purification.
[Compound]
Name
bis[(3,4-methylenedioxy)-6-methyl]phenylmethane
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a mixture of methylene chloride (130L), concentrated HCl (130L), and tetrabulylammonium bromide (1.61 Kg) was added 5-methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14L, 37 wt% in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.61 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a mixture of methylene chloride (130 L), concentrated HCl (130 L), and tetrabutylammonium bromide (1.61 Kg) was added 5 methylbenzo[d][1,3]dioxole (10 Kg) followed by the slow addition of formaldehyde (14 L, 37 wt % in water). The mixture was stirred overnight. The organic layer was separated, dried with magnesium sulfate and concentrated to an oil. Hexane (180 L) was added and the mixture heated to boiling. The hot hexane solution was decanted from a heavy oily residue and evaporated to give almost pure 5-chloromethyl-6-methylbenzo[d][1,3]dioxole as a white solid. Recrystallization from hexane (50 L) gave 5-chloromethyl-6-methylbenzo[d][1,3]dioxole (80% recovery after recrystallization).
Quantity
10 kg
Type
reactant
Reaction Step One
Quantity
14 L
Type
reactant
Reaction Step Two
Name
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
130 L
Type
reactant
Reaction Step Three
Quantity
1.61 kg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole

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